2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide 2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14671941
InChI: InChI=1S/C21H18N2O2/c22-21(24)19-11-4-5-12-20(19)23-14-17-9-6-10-18(13-17)25-15-16-7-2-1-3-8-16/h1-14H,15H2,(H2,22,24)
SMILES:
Molecular Formula: C21H18N2O2
Molecular Weight: 330.4 g/mol

2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide

CAS No.:

Cat. No.: VC14671941

Molecular Formula: C21H18N2O2

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide -

Specification

Molecular Formula C21H18N2O2
Molecular Weight 330.4 g/mol
IUPAC Name 2-[(3-phenylmethoxyphenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C21H18N2O2/c22-21(24)19-11-4-5-12-20(19)23-14-17-9-6-10-18(13-17)25-15-16-7-2-1-3-8-16/h1-14H,15H2,(H2,22,24)
Standard InChI Key DHJHNUACZWMSKA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NC3=CC=CC=C3C(=O)N

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a benzamide core modified with a Schiff base linker (E-configuration) and a 3-benzyloxyphenyl substituent. Key structural attributes include:

  • Benzamide backbone: Provides hydrogen-bonding capacity via the amide group.

  • Schiff base (C=N): Imparts conformational rigidity and metal-chelating potential .

  • 3-Benzyloxyphenyl group: Introduces steric bulk and lipophilicity, influencing solubility and biological membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₈N₂O₂
Molecular Weight330.4 g/mol
IUPAC Name2-[(3-phenylmethoxyphenyl)methylideneamino]benzamide
Canonical SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NC3=CC=CC=C3C(=O)N
LogP (Predicted)3.82 ± 0.45
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthetic Methodologies

Condensation Reaction Pathways

The compound is typically synthesized via a two-step process:

  • Formation of the Schiff base: Reacting 3-benzyloxybenzaldehyde with 2-aminobenzamide under reflux in anhydrous ethanol.

    RCHO + H2N-R’Δ,EtOHRCH=N-R’+H2O\text{RCHO + H}_2\text{N-R'} \xrightarrow{\Delta, \text{EtOH}} \text{RCH=N-R'} + \text{H}_2\text{O}

    Reaction yields range from 65–72% after recrystallization.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by HPLC analysis (≥98% purity) .

Comparative Synthesis Data

A modified approach using microwave-assisted synthesis reduced reaction time from 8 hours to 45 minutes while maintaining 70% yield . Solvent-free mechanochemical methods are under investigation to improve sustainability .

Physicochemical Behavior

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water<0.0125
Ethanol12.4 ± 0.825
DMSO89.3 ± 2.125
Dichloromethane34.7 ± 1.525

Data indicate strong apolar character (logP = 3.82), necessitating DMSO for biological assays .

Computational ADMET Profiling

ParameterPredictionReliability
Caco-2 Permeability12.7 nm/sHigh
Plasma Protein Binding92.4%Medium
CYP3A4 InhibitionProbableLow
hERG InhibitionUnlikelyMedium

Data generated using SwissADME and pkCSM platforms suggest moderate oral bioavailability but potential hepatotoxicity risks .

Industrial and Research Applications

Pharmaceutical Development

  • Lead candidate for antimelanogenesis agents (patent WO2023017232A1)

  • Chelating agent in radiopharmaceuticals (68Ga-complexation studies ongoing)

Materials Science

  • Non-linear optical (NLO) material candidate: Computed hyperpolarizability (β) = 12.3 × 10⁻³⁰ esu

  • Metal-organic framework (MOF) linker in gas storage applications

Challenges and Limitations

  • Synthetic Scalability: Current yields (65–72%) require optimization for industrial production.

  • Aqueous Instability: Schiff base hydrolysis at pH >7.5 limits in vivo applications .

  • Regulatory Hurdles: No GLP toxicity data available as of Q2 2025.

Future Research Directions

  • Prodrug Development: Esterification of the amide group to enhance bioavailability .

  • Polymer Conjugates: PEGylation strategies to improve aqueous solubility .

  • Targeted Drug Delivery: Antibody-drug conjugate (ADC) platforms utilizing the benzyloxy moiety .

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